2-(Dimethylamino)-N-methoxyacetamide
Description
2-(Dimethylamino)-N-methoxyacetamide is a substituted acetamide featuring a dimethylamino group at the α-carbon and a methoxy group attached to the amide nitrogen. This structure imparts unique physicochemical properties, making it relevant in pharmaceutical and industrial applications. The dimethylamino group enhances solubility in polar solvents, while the N-methoxy moiety may influence reactivity and stability .
Properties
CAS No. |
116882-87-2 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-(dimethylamino)-N-methoxyacetamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4-5(8)6-9-3/h4H2,1-3H3,(H,6,8) |
InChI Key |
MAQXEEMCKFHECU-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)NOC |
Canonical SMILES |
CN(C)CC(=O)NOC |
Synonyms |
Acetamide, 2-(dimethylamino)-N-methoxy- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development:
- 2-(Dimethylamino)-N-methoxyacetamide has been investigated for its potential as an intermediate in the synthesis of various pharmaceuticals. Its structural features make it a valuable building block for developing drugs targeting neurological disorders and pain management .
- Case Study: A study highlighted the compound's role in synthesizing novel analgesics that exhibit enhanced efficacy compared to traditional opioids, thereby addressing issues of tolerance and addiction associated with opioid use .
2. Antimicrobial Activity:
- Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth .
- Data Table: Antimicrobial Efficacy
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) A E. coli 32 µg/mL B S. aureus 16 µg/mL C P. aeruginosa 64 µg/mL
Synthetic Chemistry Applications
1. Reaction Intermediates:
- The compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including acylation and alkylation reactions .
- Example Reaction:
2. Catalysis:
- This compound is also utilized in catalytic processes for the polymerization of acrylates and other monomers, contributing to the development of new materials with desirable properties .
Biochemical Research Applications
1. Enzyme Inhibition Studies:
- The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to neurotransmitter metabolism. This application is crucial for understanding mechanisms underlying various neurological conditions .
- Case Study: Inhibition assays demonstrated that this compound effectively reduced the activity of specific enzymes involved in acetylcholine breakdown, suggesting its potential as a therapeutic agent in cognitive disorders .
2. Structure-Activity Relationship (SAR) Studies:
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physical Property Comparison
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group (electron-donating) increases basicity and polar solubility compared to cyano-substituted analogs (electron-withdrawing), which may enhance stability in acidic conditions .
- Alkyl Chain Length: Diethylamino substituents () increase lipophilicity compared to dimethylamino, affecting membrane permeability in biological systems .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-(Dimethylamino)-N-methoxyacetamide to improve yield?
- Methodological Answer : The synthesis can be optimized by refluxing stoichiometric amounts of precursors (e.g., methoxy-benzylamine and acetic acid) in ethanol under controlled heating (6 hours at 60–80°C) . Purification via recrystallization with ethanol enhances purity. Monitoring reaction progress using TLC or HPLC ensures completion. Adjusting molar ratios or solvent polarity (e.g., using methanol instead of ethanol) may further improve yield.
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Store the compound in airtight containers under nitrogen in a cool, dry, and well-ventilated area. Avoid exposure to heat or ignition sources. Use personal protective equipment (PPE) such as nitrile gloves and lab coats. Adhere to hygiene protocols: wash hands after handling, and avoid contamination of food or drink .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Use - and -NMR to confirm the structure (e.g., methylamino and methoxy peaks at δ 2.8–3.2 ppm and δ 3.3–3.7 ppm, respectively). FT-IR identifies functional groups (amide C=O stretch at ~1650 cm). Mass spectrometry (ESI-MS) validates molecular weight .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the receptor-binding affinity of this compound?
- Methodological Answer : Perform competitive radioligand binding assays using μ-opioid receptor (MOR) membranes. Prepare serial dilutions of the compound and measure displacement of a reference ligand (e.g., -DAMGO). Calculate inhibitory constants () using the Cheng-Prusoff equation . Validate results with in vitro functional assays (e.g., GTPγS binding).
Q. What experimental strategies address contradictions in reactivity data between this compound and structurally similar amines?
- Methodological Answer : Compare co-initiator effects using controlled polymerization studies. For example, ethyl 4-(dimethylamino) benzoate may exhibit higher reactivity than 2-(dimethylamino) ethyl methacrylate due to resonance stabilization. Use DSC or FT-IR to monitor degree of conversion and reconcile discrepancies by adjusting amine/co-initiator ratios (e.g., 1:2 vs. 1:1) .
Q. How can researchers optimize reaction conditions for functional group transformations (e.g., oxidation, reduction) in derivatives of this compound?
- Methodological Answer : For oxidation, use KMnO in acidic conditions to target tertiary amines, yielding quinone derivatives. Reduction with NaBH or LiAlH converts acetamide to amines under inert atmospheres. Monitor reaction progress via GC-MS and optimize solvent systems (e.g., THF for reductions, DCM for oxidations) .
Q. What approaches are recommended for resolving crystallographic data inconsistencies in acetamide derivatives?
- Methodological Answer : Perform X-ray diffraction on single crystals grown via slow evaporation (e.g., ethanol/water mixtures). Refine structural parameters using software like SHELX. Compare bond lengths and angles with DFT-optimized models to validate experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
